REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[CH2:4][CH:5]([C:9]#[N:10])C(O)=O>CN(C)C=O>[Cl:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[CH2:4][CH2:5][C:9]#[N:10]
|
Name
|
|
Quantity
|
138.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CC(C(=O)O)C#N)C=CC=C1
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 1-liter, three-necked flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
slowly heated under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
A precipitate (approximately 0.5 g) that forms is filtered off
|
Type
|
ADDITION
|
Details
|
the filtrate is poured into 1 liter of water
|
Type
|
WASH
|
Details
|
washed once with 150 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl ether/hexane solution is dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The residual liquid is distilled under reduced pressure through an insulated 12-inch Vigreux column with the product
|
Type
|
CUSTOM
|
Details
|
being collected at 82° C.-85° C./0.3 mm Hg as a colorless liquid
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)CCC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |